N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine
CAS No.: 825635-19-6
Cat. No.: VC18100699
Molecular Formula: C12H15NO4S
Molecular Weight: 269.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825635-19-6 |
|---|---|
| Molecular Formula | C12H15NO4S |
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | (2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C12H15NO4S/c1-12(8-18,10(14)15)13-11(16)17-7-9-5-3-2-4-6-9/h2-6,18H,7-8H2,1H3,(H,13,16)(H,14,15)/t12-/m1/s1 |
| Standard InChI Key | QIUCNBFBTNPRPK-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@@](CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(CS)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine has the molecular formula C₁₂H₁₅NO₄S and a molecular weight of 269.32 g/mol . The IUPAC name, (2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid, reflects its D-cysteine backbone, methyl group at the α-carbon, and Cbz-protected amine . The stereochemistry is critical: the S configuration at the α-carbon distinguishes it from L-enantiomers, influencing its interactions in chiral environments .
The SMILES notation CC@@(C(=O)O)NC(=O)OCC1=CC=CC=C1 encodes its structure, highlighting the benzyl ester (OCC1=CC=CC=C1), thiol group (CS), and carboxylate moiety (C(=O)O) . The InChIKey QIUCNBFBTNPRPK-GFCCVEGCSA-N uniquely identifies its stereoisomer in databases .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves Cbz protection of 2-methyl-D-cysteine (Fig. 1). A standard protocol includes:
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Amino Protection: Treating 2-methyl-D-cysteine with benzyl chloroformate in alkaline aqueous conditions to form the Cbz-carbamate.
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Purification: Isolation via acid precipitation or chromatography .
Applications in Peptide Chemistry
Role as a Building Block
The Cbz group shields the amine during solid-phase peptide synthesis (SPPS), preventing unintended couplings. Post-synthesis, the group is removed via hydrogenolysis or acidic conditions (e.g., HBr/AcOH) . The methyl group enhances steric hindrance, reducing racemization risks during activation .
Case Study: Microbisporicin Analog Synthesis
The LSU study on β-methyl-lanthionine highlights this compound’s potential in synthesizing lantibiotics—peptides with thioether crosslinks. Incorporating N-Cbz-2-methyl-D-cysteine could stabilize intermediates during desulfurization or cyclization steps.
Comparative Analysis with Analogous Compounds
Future Research Directions
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